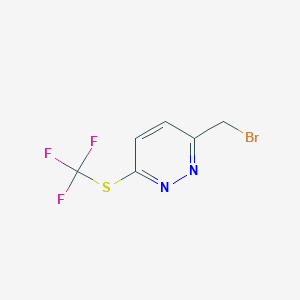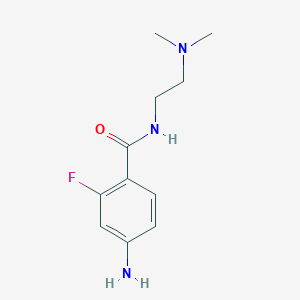
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is a chemical compound with the molecular formula C11H16FN3O It is a derivative of benzamide, featuring an amino group, a dimethylaminoethyl group, and a fluorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Amidation: The 2-fluorobenzoic acid is converted to 2-fluorobenzamide through an amidation reaction using ammonia or an amine.
N-Alkylation: The 2-fluorobenzamide is then subjected to N-alkylation with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Reduction: The resulting intermediate is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(2-(diethylamino)ethyl)-2-fluorobenzamide: Similar structure but with diethylamino instead of dimethylamino group.
4-Amino-N-(2-(dimethylamino)ethyl)benzamide: Lacks the fluorine atom on the benzene ring.
4-Amino-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide: Fluorine atom is positioned differently on the benzene ring.
Uniqueness
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom and the dimethylaminoethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H16FN3O |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
4-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C11H16FN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
Clave InChI |
BRYDHZFPXHJDBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C(C=C(C=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


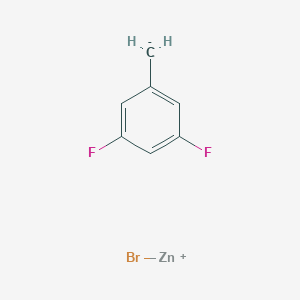
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
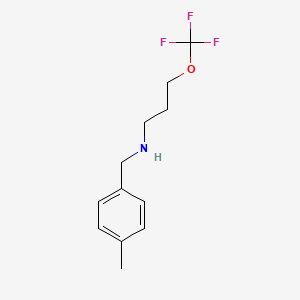
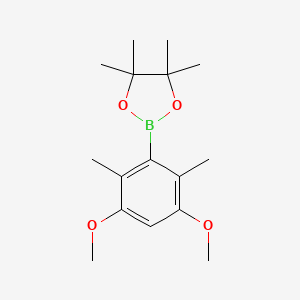
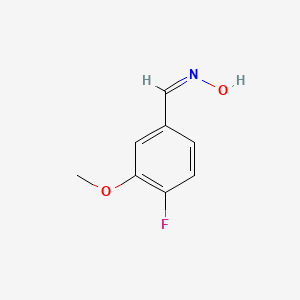
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)

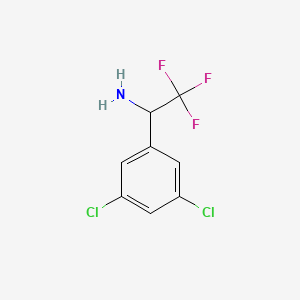
amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)

